LogD₇.₄ and pH-Dependent Lipophilicity Shift Versus Des-Methyl Analog (CAS 71106-10-0)
The target compound 3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one exhibits a LogD₇.₄ of 0.97 versus a LogD₅.₅ of -0.43, representing a ΔLogD of 1.40 units across the physiologically relevant pH range [1]. This pH-dependent lipophilicity shift arises from the ionizable tertiary amine in the piperidine ring and is substantially influenced by the electron-donating 3-methyl substituent, which alters the basicity of the amine relative to the des-methyl analog 1-[(oxolan-2-yl)methyl]piperidin-4-one (CAS 71106-10-0). The 3-methyl group is predicted to increase the pKa of the conjugate acid by approximately 0.3–0.5 log units based on class-level structure-property relationships for N-alkylpiperidines [2], thereby extending the pH range over which the uncharged, membrane-permeable form predominates.
| Evidence Dimension | Lipophilicity (LogD) at pH 7.4 and pH 5.5; pKa shift conferred by 3-methyl substitution |
|---|---|
| Target Compound Data | LogD₇.₄ = 0.97; LogD₅.₅ = -0.43; ΔLogD = 1.40; Computed acid pKa = 18.06 (protonated amine conjugate acid pKa not explicitly reported, but imputed from class trends) |
| Comparator Or Baseline | 1-[(Oxolan-2-yl)methyl]piperidin-4-one (CAS 71106-10-0): LogD and pKa data not explicitly reported; lacks 3-methyl group, thus predicted lower amine basicity and different ΔLogD profile |
| Quantified Difference | Estimated ΔpKa ≈ 0.3–0.5 units higher for target vs. des-methyl analog (class-level inference); LogD₇.₄ target = 0.97 |
| Conditions | In silico predictions (JChem; ChemBase platform); pH 5.5 and pH 7.4 |
Why This Matters
For medicinal chemistry teams selecting building blocks, the predicted LogD₇.₄ near 1.0 balances aqueous solubility with passive membrane permeability, while the 3-methyl group's electronic effect provides a tunable handle for optimizing bioavailability that is absent in the des-methyl analog.
- [1] ChemBase, CBID: 275517, Computed Properties: LogD (pH 5.5) = -0.4329489, LogD (pH 7.4) = 0.97102404. http://www.chembase.cn/molecule-275517.html View Source
- [2] Morgenthaler, M. et al. (2007) 'Predicting pKa: Impact of N-alkyl substitution on tertiary amine basicity.' Class-level trend: Electron-donating alkyl substituents on the piperidine ring increase amine pKa by 0.3–0.5 units per methyl group. View Source
